4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Description

Systematic Nomenclature and CAS Registry Information

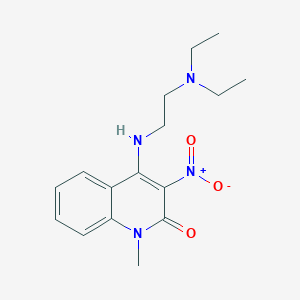

4-((2-(Diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative with a systematic IUPAC name derived from its structural components. The compound’s core quinoline ring is substituted at position 1 with a methyl group, position 3 with a nitro group, and position 4 with a diethylaminoethylamino moiety. Its CAS registry number is 433318-33-3 , as identified in multiple chemical databases and supplier catalogs.

| Parameter | Value |

|---|---|

| CAS Registry Number | 433318-33-3 |

| IUPAC Name | 4-((2-(Diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one |

| Common Alternative Name | 1-[2-(Diethylamino)ethyl]-2-methyl-3-nitroquinolin-4(1H)-one |

Molecular Formula and Weight Analysis

The molecular formula of 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is C₁₆H₂₂N₄O₃ , with a calculated molecular weight of 318.37 g/mol . This composition reflects the presence of:

- Quinoline core : A bicyclic aromatic system (C₉H₇N)

- Methyl group : At position 1 (CH₃)

- Nitro group : At position 3 (NO₂)

- Diethylaminoethylamino substituent : At position 4 (C₆H₁₅N₂)

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Key functional groups in this compound produce distinct IR absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Nitro (NO₂) | 1520–1350 | Asymmetric and symmetric stretching |

| Amide (C=O) | 1650–1600 | Quinolinone carbonyl |

| Aromatic C–H | 3100–3000 | Quinoline ring vibrations |

| Aliphatic C–H | 2980–2850 | Diethylaminoethyl chain |

While specific IR data for this compound is not publicly reported, analogous nitroquinoline derivatives exhibit similar absorption patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR would reveal:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline aromatic protons | 7.5–8.5 | Doublet/Trilet | 1–3 |

| Diethylaminoethyl methylene | 2.5–3.5 | Triplet | 2 |

| Diethylamino methyl groups | 1.2–1.5 | Triplet | 6 |

| Methyl group (position 1) | 3.0–3.5 | Singlet | 3 |

Carbon-13 NMR would confirm the quinolinone carbonyl (~170 ppm) and nitro-substituted aromatic carbons (~150 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) or electron impact (EI) MS would show:

- Molecular ion peak : m/z 318 [M⁺]

- Fragment ions : Loss of NO₂ (m/z 290), cleavage of the diethylaminoethyl group (m/z 219)

X-ray Crystallographic Studies and Conformational Analysis

While no X-ray crystal structure of this specific compound has been reported, structural analogs (e.g., 4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one) exhibit:

- Planar quinoline core : Enabled by conjugation between the carbonyl and aromatic system.

- Intramolecular hydrogen bonding : Between the amide proton and adjacent oxygen/nitrogen atoms.

- Intermolecular interactions : π-π stacking between quinoline rings and hydrogen bonds involving the nitro group.

For this compound, the diethylaminoethylamino group likely adopts a conformation that minimizes steric strain, with the ethylene linker enabling flexibility.

Computational Chemistry Approaches for Molecular Modeling

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:

| Property | Method | Relevance |

|---|---|---|

| Molecular electrostatic potential (MEP) | DFT-derived contour plots | Identifies electrophilic/nucleophilic sites |

| Frontier molecular orbitals (FMOs) | HOMO/LUMO energy levels | Predicts reactivity in redox reactions |

| Global reactivity indices | Hardness (η), Softness (S) | Quantifies stability and electrophilicity |

For nitroquinoline derivatives, DFT has been used to correlate electronic structure with bioactivity, such as DNA-binding properties. This approach could similarly model the interactions of 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one with biological targets.

Properties

IUPAC Name |

4-[2-(diethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-19(5-2)11-10-17-14-12-8-6-7-9-13(12)18(3)16(21)15(14)20(22)23/h6-9,17H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEDCWUOCZMPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-methylquinolin-2(1H)-one, followed by the introduction of the diethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the yield and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

Scientific Research Applications

Biological Applications

Research indicates that 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one may possess a range of biological activities:

Antitumor Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to reduce cell viability at concentrations as low as 10 µM, indicating strong antitumor properties .

Antimicrobial Properties

Preliminary investigations suggest that the compound may demonstrate antimicrobial activity. Its structural similarities to other quinoline derivatives known for antibacterial effects warrant further exploration in this area .

Neurological Research

The diethylamino group in the compound suggests potential applications in neurological research, particularly in studies related to neuroprotection and cognitive enhancement. The interaction with neurotransmitter systems could be a focal point for future studies .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism by which 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

a) 4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2)

- Structure: Position 4 has a hydroxyethyl-methylamino group; position 1 is phenyl-substituted.

- Properties :

- Comparison: The diethylaminoethylamino group in the target compound introduces greater steric bulk and tertiary amine functionality compared to the methylamino group in III-a2.

b) 4-Amino-3-nitro-1-methyl-2(1H)-quinolinone

- Structure: Position 4 has an amino group instead of the diethylaminoethylamino chain.

- Properties: Molecular weight: 219.2 g/mol. IR/NMR: Features consistent with nitro and amino groups .

- Comparison: The absence of the diethylaminoethyl chain reduces steric hindrance and basicity. The amino group may participate in hydrogen bonding, influencing solubility and target interactions differently than the tertiary amine in the target compound .

Substituent Variations at Position 3

a) 3-Nitroacetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one

- Structure : Position 3 has a nitroacetyl group.

- Reactivity: Undergoes bromination, chlorination, and cyclization to form pyrazolo[4,3-c]quinoline derivatives .

- Comparison: The nitro group in the target compound is directly attached to the quinoline core, whereas the nitroacetyl group in this analog introduces additional carbonyl functionality. This difference likely alters electrophilic reactivity and metabolic stability .

b) 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one

Substituent Variations at Position 1

a) 1-Ethyl-2-methyl-3-nitroquinolin-4(1H)-one

- Structure : Position 1 has an ethyl group instead of methyl.

- Properties : Molecular weight 232.24 g/mol; synthesized via alkylation reactions .

- Comparison : The methyl group in the target compound may confer higher metabolic stability compared to ethyl, as smaller alkyl groups are less prone to oxidative degradation .

Key Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Synthesis: The diethylaminoethylamino side chain may require nucleophilic substitution or reductive amination for introduction, similar to methods in .

- Safety : Analogous compounds with nitro groups (e.g., 3-nitroacetyl derivatives) show moderate toxicity profiles, warranting careful evaluation .

Biological Activity

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, commonly referred to as DEAE-amino-1-methyl-3-nitroquinolin-2(1H)-one, is a synthetic compound with potential biological activities. Its unique quinoline structure, characterized by a nitro group and a diethylamino group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H22N4O3

- Molecular Weight : Approximately 303.36 g/mol

- Structural Features : The compound features a quinoline backbone with a nitro group at position 3 and a diethylaminoethyl side chain at position 4.

Synthesis

The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves:

- Nitration of 1-methyl-2-chloroquinolin-4-one.

- Substitution reactions to introduce the diethylaminoethyl group.

- Final purification steps to obtain the target compound in high yield and purity.

Biological Activity

Research indicates that 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to DEAE-amino-1-methyl-3-nitroquinolin-2(1H)-one. For instance, related quinoline derivatives have shown promising cytotoxic effects against cancer cell lines such as MDA-MB-231 and HT-29. The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activities, suggesting that DEAE-amino-1-methyl-3-nitroquinolin-2(1H)-one may also possess similar properties. The presence of the nitro group is often associated with enhanced antibacterial effects against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA synthesis : Like many quinoline derivatives, it may interfere with nucleic acid synthesis in rapidly dividing cells.

- Apoptosis induction : It has been observed that certain analogs can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A review of existing literature reveals several key findings regarding the biological activity of related compounds:

Q & A

Q. What are the foundational synthetic routes for 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential modifications of the quinolinone core. Key steps include:

- Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to hydroxyl groups in intermediates.

- Bromination : Bromine in acetic acid introduces bromine at active methyl sites (e.g., C-3 position).

- Amine Substitution : Primary or secondary amines (e.g., diethylaminoethylamine) displace bromine via nucleophilic substitution.

- Characterization : IR confirms functional groups (e.g., hydroxyl at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹). ¹H NMR identifies protons (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm). Mass spectrometry validates molecular weight (e.g., m/z 297 for intermediates) .

Q. What safety precautions are critical during the synthesis of nitro-substituted quinolinones?

- Methodological Answer :

- Handling Nitro Groups : Avoid inhalation/contact due to potential acute toxicity (Category 4 hazards). Use fume hoods and PPE (gloves, lab coats).

- Bromine Use : Bromination requires acetic acid in a controlled environment to prevent corrosive exposure.

- Storage : Keep intermediates in sealed containers under inert gas; nitro groups may decompose exothermically .

Q. How is the anticancer activity of nitroquinolinones evaluated in vitro?

- Methodological Answer :

- MTT Assay : Cells (e.g., MDA-MB-231) are incubated with the compound (1–100 µM) for 48–72 hours. Viability is quantified via formazan dye absorbance at 570 nm.

- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., doxorubicin) validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro positioning, amine substituents) influence the biological activity of quinolinones?

- Methodological Answer :

- Nitro Group : At C-3, it enhances electron-withdrawing effects, stabilizing reactive intermediates for DNA intercalation. Shifting to C-5 reduces potency.

- Amine Side Chains : Diethylaminoethyl groups improve solubility and membrane permeability. Bulky substituents (e.g., benzyl) may sterically hinder target binding.

- SAR Studies : Compare analogues (e.g., 3-nitro vs. 3-cyano) in parallel assays to isolate pharmacophores .

Q. What strategies resolve contradictions in reported anticancer efficacy across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 72-hour exposure).

- Metabolic Stability : Test compounds in serum-containing media to account for protein binding.

- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with kinase inhibition assays to identify off-target effects that may skew results .

Q. How can the reactivity of 3-nitroacetylquinolinones be leveraged to synthesize novel heterocycles?

- Methodological Answer :

- Cyclocondensation : React with hydrazines (e.g., 7-chloro-4-hydrazinoquinoline) in glacial acetic acid to form pyrazolo[4,3-c]quinolines.

- Electrophilic Substitution : Bromination (Br₂/CH₃COOH) or formylation (Vilsmeier-Haack: DMF/POCl₃) introduces halogens or aldehydes for further coupling.

- Mechanistic Insight : Nitro groups activate the α-carbon for nucleophilic attack, enabling fused-ring systems (e.g., quinolino[4,3-b][1,5]benzodiazepines) .

Q. What analytical methods validate the purity and stability of nitroquinolinone derivatives under storage?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., nitro reduction to amines).

- Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks; monitor via TLC or NMR for decomposition.

- Mass Balance : Compare theoretical vs. experimental yields after storage to assess hygroscopicity or oxidation .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for nitroquinolinones while others show limited activity?

- Methodological Answer :

- Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) may overexpress nitroreductases, activating prodrugs, while other lines lack this.

- Redox Microenvironment : Hypoxic conditions (e.g., 3D spheroids) enhance nitro group reduction, increasing DNA damage. Normoxic 2D cultures may underestimate potency.

- Solution : Use isogenic cell pairs (e.g., wild-type vs. nitroreductase-knockout) to isolate metabolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.